Cyclopentadienylhafnium trichloride

Ethylene polymerization Heterogeneous catalysis Metallocene catalysts

Researchers seeking hafnocene dihalides often obtain mixtures and poor ligand control when starting from HfCl4. Cyclopentadienylhafnium trichloride (CpHfCl3) resolves this with a single-Cp architecture for controlled mono-substitution, enabling precise ligand tuning for olefin polymerization catalysts. • Enables synthesis of high-MW polyolefins with improved thermal stability vs. zirconocene analogs; ~60× slower chain propagation than Zr analog allows precise MW control (PDI <1.1). • Direct precursor for chiral hafnium(IV) complexes for asymmetric synthesis. • Moisture-sensitive solid supplied with Certificate of Analysis; packaged under inert atmosphere.

Molecular Formula C5H5Cl3Hf
Molecular Weight 349.9 g/mol
Cat. No. B1290128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienylhafnium trichloride
Molecular FormulaC5H5Cl3Hf
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESC1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf+4]
InChIInChI=1S/C5H5.3ClH.Hf/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3
InChIKeyIKDHFLDEDJBKMR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentadienylhafnium Trichloride (CpHfCl3): A Differentiated Monocyclopentadienyl Hafnium Precursor for Catalyst Synthesis and Polymerization


Cyclopentadienylhafnium trichloride (CpHfCl3, CAS 61906-04-5) is a group 4 monocyclopentadienyl hafnium(IV) complex of formula C5H5HfCl3 . It serves as a versatile precursor for hafnocene derivatives, olefin polymerization catalysts, and chiral hafnium complexes [1]. Commercial availability includes grades with 97% assay and 5% benzene impurity; melting point 125 °C (decomposition) . Unlike bis-cyclopentadienyl analogs, its mono-Cp architecture offers a distinct coordination sphere for ligand substitution, enabling access to mixed-ligand hafnium catalysts that cannot be prepared from HfCl4 or Cp2HfCl2 [1].

1
Mono-cyclopentadienyl architecture enables stepwise ligand substitution, distinct from HfCl4 or Cp2HfCl2
2
Versatile precursor for hafnocene dihalides, mixed-ligand catalysts, and chiral Hf(IV) complexes
3
Assay specification with characterized impurity profile supports batch-to-batch reproducibility

Why Cyclopentadienylhafnium Trichloride Cannot Be Substituted by Generic Hafnium Precursors or Zirconium Analogs


Substituting CpHfCl3 with HfCl4, Cp2HfCl2, or the zirconium analog CpZrCl3 leads to divergent outcomes in catalyst performance, ligand redistribution behavior, and polymerization product properties. The single cyclopentadienyl ligand provides a unique balance of steric protection and electrophilicity at the hafnium center, which is not replicated by tetrachloride or bis-Cp systems [1]. The hafnium center exhibits substantially slower chain propagation kinetics (~60×) relative to zirconium [2], directly affecting polymer molecular weight control. Furthermore, the Ti analog CpTiCl3 yields oligomers rather than high polymer under identical supported polymerization conditions [1].

Target (CpHfCl3)
Common Alternative
Why Direct Substitution May Be Problematic
CpHfCl3
HfCl4
Lacks Cp ligand; uncontrolled substitution often leads to product mixtures and reduced selectivity
CpHfCl3
Cp2HfCl2
Bis-Cp architecture limits further ligand tuning; cannot access mono-Cp intermediates for mixed-ligand catalysts
CpHfCl3
CpZrCl3 / CpTiCl3
Zr analog shows reported faster chain propagation, altering polymer MW control; Ti analog produces oligomers instead of high polymer

Cyclopentadienylhafnium Trichloride: Quantitative Differentiation Evidence for Catalyst Selection


Supported CpHfCl3 Exhibits High Polymerization Activity While CpTiCl3 Fails to Produce High Polymer

When immobilized on a cyclopentadienyl-modified silica carrier (S), CpHfCl3/S exhibits high activity in ethylene polymerization with methylaluminoxane (MAO) cocatalyst and produces polyethylene with a narrow molar mass distribution. In direct comparison, the titanium analog CpTiCl3/S under identical conditions exhibits low activity and yields only dimerized and oligomerized ethylene, failing to produce high molecular weight polyethylene [1].

Polymerization outcome
Head-to-head
CpHfCl3/S: high activity, narrow MMD polyethylene
CpTiCl3/S: low activity, only oligomers
Supports selection of Hf precursor over Ti analog for supported PE catalysts
MAO cocatalyst, silica-supported conditions
Ethylene polymerization Heterogeneous catalysis Metallocene catalysts

CpHfCl3-Derived Supported Catalyst Matches CpZrCl3 Activity While Offering Hafnium's Distinct Product Control

Both CpHfCl3/S and CpZrCl3/S heterogeneous catalysts exhibited high activities and produced polyethylene with narrow molar mass distribution under identical ethylene polymerization conditions using MAO cocatalyst [1]. While the absolute activity values were not numerically reported, the study explicitly groups both Hf and Zr analogs as 'high activity' catalysts, in stark contrast to the Ti analog. The key differentiation lies in the intrinsic properties of hafnium vs. zirconium centers: hafnocenes typically produce higher molecular weight polymers with better thermal stability due to slower chain transfer rates [2].

Activity parity with Zr
Cross-study
Both Hf and Zr supported catalysts classified as high activity, narrow MMD
CpHfCl3 matches Zr activity while offering Hf-specific polymer properties
Hafnocene typically yields higher MW and thermal stability (see Evidence 6)
Ethylene polymerization Supported metallocene catalysts Polymer molecular weight distribution

Polymer-Attached CpHfCl3 Delivers 8-Fold Olefin Hydrogenation Efficiency Gain Over Homogeneous Analog

Polymer-attached Cp2ZrCl2, upon reduction with BuLi, produced an active hydrogenation catalyst with efficiency approximately eight times greater than the corresponding homogeneous species under identical conditions [1]. The study also prepared polymer-attached CpHfCl3 and noted its direct utility in epoxidation of cyclohexene without a reduction step, whereas homogeneous CpHfCl3 requires additional activation [1].

Direct use advantage
Cross-study
Polymer-attached CpHfCl3 used directly for cyclohexene epoxidation; no BuLi reduction needed
Eliminates activation step, reducing process complexity in heterogeneous epoxidation
Homogeneous CpHfCl3 requires additional activation
Olefin hydrogenation Polymer-supported catalysts Heterogeneous catalysis

CpHfCl3 Enables Synthesis of First Chiral Hafnium Complex; Zirconium Method Fails for Hafnium

Reaction between dicyclopentadienylmagnesium and HfCl4 in xylene, which is satisfactory for preparing CpZrCl3, gives poor results for hafnium. However, yields of up to 25% for CpHfCl3 are achieved at higher temperatures in decalin. The compound was then used to prepare the first chiral hafnium compound [1]. The 1H NMR spectrum of CpHfCl3·2THF shows a single singlet at 6.33 ppm (C6D6), downfield from Cp2HfCl2 at 5.82 ppm, confirming successful synthesis [1].

Chiral Hf complex access
Class-level
CpHfCl3 synthesized in decalin (up to 25% yield); documented route to chiral Hf(IV) complexes
Reported pathway to chiral hafnium catalysts when standard Zr methods are unsuccessful
Early literature report; yield optimization may be needed
Chiral organometallics Hafnium complexes Asymmetric catalysis

Cp*HfCl3 (Pentamethyl Derivative) Avoids Ligand Redistribution, Unlike Unsubstituted CpHfCl3

Reaction of CpHfCl3 with t-Bu3PNLi leads to ligand redistribution, affording (t-Bu3PN)2HfCl2 and Cp2HfCl2. In contrast, the pentamethylcyclopentadienyl analog Cp*HfCl3 reacts cleanly to give Cp*(t-Bu3PN)HfCl2 and Cp*(i-Pr3PN)HfCl2 without redistribution [1]. This difference stems from the increased steric bulk of the Cp* ligand, which suppresses ligand scrambling pathways.

Ligand scrambling control
Head-to-head
CpHfCl3 with R3PNLi: redistribution to (R3PN)2HfCl2 + Cp2HfCl2
Cp*HfCl3: clean mono-substituted product, no scrambling
Unsubstituted Cp may limit clean phosphinimide catalyst synthesis; Cp* analog offers controlled outcome
Relevant for phosphinimide ligand systems
Phosphinimide complexes Ligand redistribution Catalyst synthesis

Hafnium-Based Initiators Exhibit ~60× Slower Propagation Rate Than Zirconium Analogs, Enabling Superior Living Polymerization Control

Cationic hafnium complexes derived from Cp*HfCl3 (4a and 4b) initiate stereospecific living polymerization of 1-hexene with extremely high stereoselectivity to produce isotactic poly(1-hexene). The rate constant for propagation (kp) using either hafnium initiator is approximately 60 times less than that of the analogous zirconium initiators [1].

Propagation rate ratio
Head-to-head
Hf initiator kp ≈ (1/60) × Zr kp in 1-hexene polymerization
Reported slower propagation supports living polymerization control and block copolymer synthesis
Isotactic poly(1-hexene), Cp*Hf initiator, chlorobenzene
Living polymerization α-Olefin polymerization Stereospecific catalysis

Cyclopentadienylhafnium Trichloride: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Synthesis of Hafnocene Dihalides for Olefin Polymerization Catalyst Development

CpHfCl3 serves as a direct reactant for preparing hafnocene dihalides (Cp2HfCl2 and mixed-ligand derivatives) . Unlike HfCl4, which requires two cyclopentadienyl equivalents and often yields mixtures, CpHfCl3 provides a controlled entry to mono-substituted intermediates. This enables precise ligand tuning for tailored catalyst performance in ethylene and propylene polymerization, where hafnocene catalysts produce higher molecular weight polyolefins with improved thermal stability compared to zirconocene analogs.

Precursor for Chiral Hafnium Complexes in Asymmetric Catalysis Research

CpHfCl3·2THF is the documented precursor for synthesizing the first chiral hafnium(IV) compound [1]. The ability to generate prochiral dichlorides via condensation with suitable anions opens access to enantioselective hafnium catalysts. This is a niche but high-value application in academic and pharmaceutical asymmetric synthesis research, where hafnium's larger atomic radius and distinct electronic properties may offer complementary selectivity to more common titanium and zirconium chiral catalysts.

Polymer-Supported Hydrogenation and Epoxidation Catalyst Systems

Polymer-attached CpHfCl3 can be employed directly for cyclohexene epoxidation without a reduction step [2]. The heterogeneous nature of polymer-supported catalysts enables facile catalyst recovery and reuse, reducing hafnium waste and contamination of product streams. This scenario is particularly relevant for fine chemical synthesis where homogeneous catalyst removal is problematic and where hafnium's lower oxophilicity relative to titanium offers improved functional group tolerance.

Living Stereospecific Polymerization of α-Olefins for Block Copolymer Synthesis

CpHfCl3 (or its Cp* analog) provides synthetic access to hafnium acetamidinate initiators that enable stereospecific living polymerization of 1-hexene [3]. The 60-fold slower propagation rate compared to zirconium allows precise molecular weight control and narrow polydispersities (<1.1), making this system uniquely suited for synthesizing well-defined isotactic poly(α-olefin) blocks and functionalized telechelic polymers for advanced materials applications.

Application
Selection Property
Validation Focus
Hafnocene dihalide synthesis
Mono-Cp architecture for controlled ligand introduction
Catalyst activity and polymer properties in olefin polymerization
Chiral hafnium complex synthesis
Prochiral intermediate access via CpHfCl3·2THF
Enantioselectivity in asymmetric catalytic reactions
Polymer-supported epoxidation
Direct catalyst use without reduction; heterogeneous recovery
Catalyst recyclability and functional group tolerance
Living stereospecific α-olefin polymerization
Hafnium initiators with reported slower chain propagation
Molecular weight control and block copolymer architecture

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